2,2,2-Trifluoroethyl chloroformate

Catalog No.
S717539
CAS No.
27746-99-2
M.F
C3H2ClF3O2
M. Wt
162.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethyl chloroformate

CAS Number

27746-99-2

Product Name

2,2,2-Trifluoroethyl chloroformate

IUPAC Name

2,2,2-trifluoroethyl carbonochloridate

Molecular Formula

C3H2ClF3O2

Molecular Weight

162.49 g/mol

InChI

InChI=1S/C3H2ClF3O2/c4-2(8)9-1-3(5,6)7/h1H2

InChI Key

UJZBSAONPRVEIJ-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)OC(=O)Cl

Synonyms

Carbonochloridic Acid 2,2,2-Trifluoroethyl Ester; Chloroformic Acid 2,2,2-Trifluoroethyl Ester; 2,2,2-Trifluoroethanol Chloroformate

Canonical SMILES

C(C(F)(F)F)OC(=O)Cl

2,2,2-Trifluoroethyl chloroformate is an organic compound with the molecular formula C₃H₂ClF₃O₂ and a molecular weight of 162.49 g/mol. It is classified as a chloroformate derivative, characterized by the presence of a chloroformate functional group (-O-C(=O)-Cl) attached to a trifluoroethyl group (C₂H₂F₃). This compound is known for its reactivity and is primarily used as a derivatization reagent in organic synthesis and proteomics research .

2,2,2-Trifluoroethyl chloroformate is likely a hazardous compound due to the presence of the chloroformate group and the chlorine atoms. Specific data on its toxicity, flammability, and reactivity is not available in scientific literature, but general precautions for handling acyl chlorides should be followed:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Handle in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from moisture and incompatible materials.
, most notably:

  • Formation of Carbamates: It reacts with amines to form carbamates, which are important intermediates in organic synthesis.
  • Acylation Reactions: The compound can acylate alcohols and phenols, resulting in the formation of esters.
  • Decomposition: Under certain conditions, it can decompose to release hydrogen chloride gas, which can be hazardous .

While 2,2,2-Trifluoroethyl chloroformate is not widely studied for biological activity, its derivatives have been explored for potential applications in medicinal chemistry. The compound itself may exhibit toxicity due to the presence of chlorine and fluorine atoms, which can influence biological interactions. Safety data indicates that it can cause severe skin burns and eye damage upon contact, and inhalation can be harmful .

The synthesis of 2,2,2-Trifluoroethyl chloroformate typically involves the reaction of 2,2,2-Trifluoroethanol with phosgene or another chlorinating agent. The general reaction can be summarized as follows:

  • Reagents: 2,2,2-Trifluoroethanol + Phosgene (or equivalent)
  • Conditions: The reaction is usually conducted under controlled conditions to manage the release of gases and ensure safety.

This method allows for the efficient production of 2,2,2-Trifluoroethyl chloroformate in laboratory settings .

Unique FeaturesEthyl chloroformateC₂H₅ClO₂Derivatization reagentLess reactive than trifluoroethyl variantMethyl chloroformateC₂H₅ClO₂Synthesis of carbamatesMore volatile than trifluoroethyl variantTrifluoromethyl chloroformateC₃H₂ClF₃O₂Reagent in organic synthesisContains trifluoromethyl group1-Chloro-1-fluoropropaneC₃H₇ClFUsed in organic synthesisDifferent alkyl chain structure

The unique aspect of 2,2,2-Trifluoroethyl chloroformate lies in its trifluoromethyl group that enhances its reactivity compared to other chloroformates. This property makes it particularly valuable in specific synthetic applications where increased electrophilicity is desired .

The synthesis of 2,2,2-trifluoroethyl chloroformate has evolved significantly from traditional batch processes to modern continuous flow systems, driven by safety considerations and efficiency improvements. Contemporary synthetic approaches emphasize the replacement of hazardous phosgene gas with safer alternatives while maintaining commercial viability and product quality standards.

Industrial-Scale Synthesis Protocols from Halogenated Precursors

The most established industrial synthesis route involves the reaction of 2,2,2-trifluoroethanol with phosgene or phosgene-generating reagents under controlled conditions. Traditional batch processes utilize large-scale reactors where 2,2,2-trifluoroethanol is reacted with phosgene gas, requiring careful monitoring of temperature and pressure conditions to maximize yield and purity. However, safety concerns associated with phosgene handling have prompted the development of alternative protocols using triphosgene as a safer phosgene equivalent.

The triphosgene-mediated synthesis represents a significant advancement in industrial chloroformate production. This approach utilizes triphosgene dissolved in appropriate solvents, which generates phosgene in situ upon contact with base catalysts, eliminating the need for direct phosgene gas handling. The reaction proceeds through nucleophilic substitution of triphosgene by the trifluoroethanol, forming the desired chloroformate product with carbon dioxide and hydrogen chloride as byproducts. Industrial implementations typically employ molar ratios of 1:0.5-2.0 for alcohol to triphosgene, with reaction temperatures maintained between 0-25°C to prevent decomposition.

A critical consideration in industrial synthesis is the management of iron contamination, which can cause severe decomposition during distillation purification steps. Commercial phosgene often contains trace amounts of ferric chloride, which catalyzes decomposition of chloroformate products at elevated temperatures. Industrial protocols incorporate aqueous alkali metal halide washing steps to remove iron contaminants, typically reducing iron content from 50-500 ppm to acceptable levels below 10 ppm. This purification step is essential for maintaining product stability during distillation, where untreated materials may experience decomposition rates exceeding 80%, while properly treated materials achieve distillation yields of 98% or higher.

Microreactor-Based Continuous Flow Production Systems

Continuous flow synthesis represents the cutting edge of chloroformate production technology, offering enhanced safety, improved reaction control, and scalability advantages over traditional batch processes. Microreactor systems enable precise control of reaction parameters while minimizing the accumulation of hazardous intermediates. The continuous flow approach typically involves separate preparation of organic and aqueous solutions, which are then combined in microreactors under controlled flow rates and residence times.

The organic solution consists of 2,2,2-trifluoroethanol dissolved in appropriate solvents, while the aqueous phase contains triphosgene, amine catalysts, and phase transfer catalysts. Optimal molar ratios for continuous flow processes have been established as 1:1-1.5:0.4-1.5:0.003-0.1:0.4-10.0 for trifluoroethanol:triphosgene:base catalyst:phase transfer catalyst:solvent, respectively. The reaction typically occurs within 30-600 seconds residence time, with 180 seconds identified as optimal for most applications.

Continuous flow systems demonstrate several advantages over batch processes, including improved heat transfer efficiency due to larger surface area-to-volume ratios, enhanced mixing characteristics, and reduced safety risks through elimination of large-volume hazardous material accumulation. The technology enables rapid and effective mixing of reactants at precise stoichiometric ratios, significantly improving reaction selectivity and reducing side product formation. Post-reaction workup involves collection of the reaction stream, quenching with ice water, phase separation, and vacuum rectification at 5 mmHg and 60°C to obtain high-purity products with typical yields of 85-95%.

Catalyst Optimization in Phosgene-Mediated Esterification Reactions

Catalyst selection and optimization play crucial roles in determining the efficiency and selectivity of chloroformate synthesis reactions. Tertiary amines, particularly tributylamine, have emerged as preferred catalysts for triphosgene-mediated esterification reactions. The catalyst functions by activating triphosgene through nucleophilic attack, generating phosgene equivalents that subsequently react with the alcohol substrate.

The optimal catalyst loading typically ranges from 0.8-3.0 equivalents relative to the alcohol substrate, with 1.0-1.5 equivalents providing the best balance of reaction rate and cost efficiency. Catalyst selection influences both reaction kinetics and product selectivity, with tributylamine demonstrating superior performance compared to other tertiary amines such as triethylamine or diisopropylethylamine. The enhanced performance of tributylamine is attributed to its optimal basicity and steric properties, which facilitate efficient triphosgene activation while minimizing side reactions.

Lewis acid catalysts have also been investigated for certain chloroformate synthesis applications, particularly in reactions involving electron-rich alcohol substrates. These catalysts can enhance the electrophilicity of the carbonyl carbon in intermediate species, facilitating nucleophilic substitution reactions. However, their application requires careful optimization to prevent competing decomposition pathways that can reduce overall yield and selectivity.

Recent research has explored the use of phase transfer catalysts to enhance reaction efficiency in biphasic systems. These catalysts facilitate mass transfer between organic and aqueous phases, enabling more efficient utilization of reagents and improved reaction rates. Typical phase transfer catalysts include quaternary ammonium salts and crown ethers, with loadings of 0.001-0.1 equivalents proving effective for most applications.

Purification Challenges in Large-Scale Manufacturing

The purification of 2,2,2-trifluoroethyl chloroformate presents unique challenges due to the compound's sensitivity to thermal decomposition and susceptibility to hydrolysis. Industrial purification protocols must balance the need for high purity with the preservation of product integrity during processing operations.

Distillation represents the primary purification method for industrial-scale production, but requires careful control of temperature and pressure conditions to prevent decomposition. Vacuum distillation at reduced pressures (typically 5-10 mmHg) and moderate temperatures (60-80°C) provides optimal conditions for product purification while minimizing thermal stress. The presence of iron contamination from raw materials can catalyze decomposition reactions during distillation, necessitating pre-treatment with aqueous alkali metal halide solutions to remove these impurities.

Water sensitivity poses another significant purification challenge, as chloroformates readily hydrolyze to form the corresponding alcohol and carbon dioxide. Industrial processes must maintain anhydrous conditions throughout synthesis and purification operations, typically requiring the use of molecular sieves or other drying agents to maintain water content below 50 ppm. Storage considerations include the use of nitrogen atmospheres and moisture-proof containers to prevent hydrolytic degradation during transportation and warehousing.

The formation of side products during synthesis, including bis-chloroformate derivatives and alcohol dimers, requires separation strategies that may involve fractional distillation or chromatographic techniques. Modern industrial processes achieve product purities exceeding 98% through optimized distillation protocols combined with appropriate pre-treatment steps. Quality control measures include gas chromatographic analysis for purity determination and Karl Fischer titration for water content monitoring.

Temperature control during purification operations is critical for maintaining product stability. Excessive heating can trigger decomposition reactions leading to the formation of trifluoroethyl chloride, ethylene, and other degradation products. Industrial protocols typically employ gradual heating profiles and continuous monitoring of distillation parameters to maintain optimal conditions throughout the purification process.

Nucleophilic Acyl Substitution Pathways in Derivatization Reactions

TFECF undergoes nucleophilic acyl substitution (NAS) reactions with amines to form stable carbamate derivatives. The mechanism follows a two-step addition-elimination pathway characteristic of acyl chlorides [2]. In the first step, the nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The trifluoroethyl group’s strong -I effect stabilizes this intermediate by withdrawing electron density, lowering the activation energy for nucleophilic attack [3].

In the elimination step, the chloride leaving group departs, regenerating the carbonyl group and releasing HCl. The overall reaction can be summarized as:
$$ \text{R}2\text{NH} + \text{CF}3\text{CH}2\text{OCOCl} \rightarrow \text{R}2\text{NCOOCH}2\text{CF}3 + \text{HCl} $$
Kinetic studies reveal second-order dependence on amine and TFECF concentrations, consistent with a bimolecular mechanism [2] [5]. Comparative analyses with non-fluorinated analogs (e.g., ethyl chloroformate) demonstrate that TFECF’s reaction rates are 5–10× faster due to enhanced electrophilicity [3].

Solvent Effects on Reaction Kinetics in Polar Aprotic Media

The reaction kinetics of TFECF are highly solvent-dependent. In polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, the rate of NAS increases significantly. These solvents stabilize the transition state by solvating the chloride leaving group without deactivating the nucleophile [4]. For example, in DMSO-water mixtures, the dielectric constant reduction enhances the nucleophile’s activity, accelerating the reaction by up to 50% compared to purely aqueous media [4] [6].

A kinetic study comparing TFECF’s reactivity in DMSO, tetrahydrofuran (THF), and dichloromethane demonstrated the following trend in rate constants ($$k{\text{obs}}$$):
$$ \text{DMSO} > \text{THF} > \text{Dichloromethane} $$
This aligns with the solvents’ nucleophilicity indices ($$N
T$$), where DMSO ($$N_T = 2.7$$) facilitates faster attack on the electrophilic carbonyl [4].

Grunwald-Winstein Analysis of Solvolysis Behavior

The solvolysis of TFECF has been analyzed using the Grunwald-Winstein (G-W) equation, which correlates reaction rates with solvent nucleophilicity ($$NT$$) and ionizing power ($$Y$$) [3] [5]. The extended G-W equation is expressed as:
$$ \log \left( \frac{k}{k
0} \right) = l \cdot N_T + m \cdot Y + c $$
For TFECF, regression analysis of solvolysis rates in 20 solvents yielded $$l = 1.2$$ and $$m = 0.4$$, indicating a dominant addition-elimination mechanism ($$l/m > 1$$) [5]. The low $$m$$ value suggests minimal charge separation in the transition state, consistent with a concerted process.

Comparisons with phenyl chloroformate ($$l = 0.8$$, $$m = 0.6$$) highlight TFECF’s reduced sensitivity to solvent ionizing power, attributed to the trifluoroethyl group’s electron-withdrawing effects stabilizing the transition state [3].

Computational Modeling of Transition State Geometries

Density functional theory (DFT) calculations (B3LYP/6-31G*) have been employed to model the transition state (TS) of TFECF’s NAS reactions. The TS geometry exhibits partial positive charge on the carbonyl carbon ($$\delta^+ = 0.52$$) and significant elongation of the C-Cl bond (1.98 Å vs. 1.76 Å in the ground state) [3].

The trifluoroethyl group’s electronegativity induces a synperiplanar alignment between the departing chloride and the carbonyl oxygen, minimizing steric hindrance. This alignment lowers the activation energy ($$\Delta G^\ddagger$$) by 12 kJ/mol compared to ethyl chloroformate, corroborating experimental kinetic data [3] [5].

Solvent effects were modeled using the SMD continuum solvation model. In DMSO, the TS stabilization energy ($$-34.5$$ kJ/mol) was 20% greater than in water, explaining the accelerated rates in polar aprotic media [4].

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Wikipedia

2,2,2-TRIFLUOROETHYL CHLOROFORMATE

Dates

Last modified: 08-15-2023

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